molecular formula C10H10O3S B102567 Thiochroman-4-one, 2-methyl-, 1,1-dioxide CAS No. 16808-50-7

Thiochroman-4-one, 2-methyl-, 1,1-dioxide

Cat. No. B102567
CAS RN: 16808-50-7
M. Wt: 210.25 g/mol
InChI Key: YGBBZIIRLOMZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiochroman-4-one, 2-methyl-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfur-containing compound that belongs to the family of thiochromanones. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mechanism Of Action

The mechanism of action of thiochroman-4-one, 2-methyl-, 1,1-dioxide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.

Biochemical And Physiological Effects

Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit a variety of biochemical and physiological effects. For example, the compound has been found to exhibit antioxidant activity, which is believed to be due to its ability to scavenge free radicals. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has also been found to exhibit anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of COX-2. In addition, thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit antitumor activity, which is believed to be due to its ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Thiochroman-4-one, 2-methyl-, 1,1-dioxide has several advantages for lab experiments. For example, the compound is relatively easy to synthesize and is readily available. Thiochroman-4-one, 2-methyl-, 1,1-dioxide is also stable under a wide range of conditions and can be easily stored. However, there are also some limitations associated with the use of thiochroman-4-one, 2-methyl-, 1,1-dioxide in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on thiochroman-4-one, 2-methyl-, 1,1-dioxide. One possible direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate the compound's potential applications in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of thiochroman-4-one, 2-methyl-, 1,1-dioxide and to identify other potential biological activities of the compound.

Synthesis Methods

The synthesis of thiochroman-4-one, 2-methyl-, 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-1,4-benzoquinone with 3-methylthiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form thiochroman-4-one, 2-methyl-, 1,1-dioxide.

Scientific Research Applications

Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

16808-50-7

Product Name

Thiochroman-4-one, 2-methyl-, 1,1-dioxide

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

2-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C10H10O3S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h2-5,7H,6H2,1H3

InChI Key

YGBBZIIRLOMZRI-UHFFFAOYSA-N

SMILES

CC1CC(=O)C2=CC=CC=C2S1(=O)=O

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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